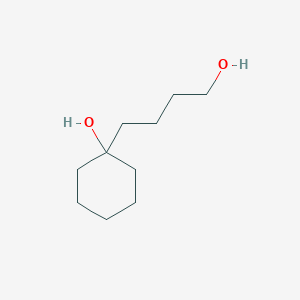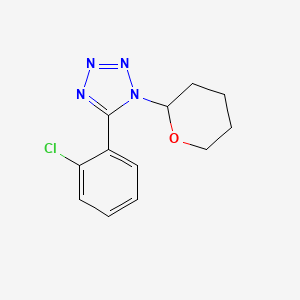
3-Pyridinecarbonitrile, 2-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The compound’s structure includes an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- are not extensively documented in the literature. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity in large-scale production.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in cellular processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-6-ethyl-nicotinonitrile
- 2-Ethyl-4-methyl-nicotinonitrile
- 2-Methyl-4-ethyl-nicotinonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-ethyl-6-methyl- is unique due to its specific substitution pattern on the pyridine ring This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other nicotinonitrile derivatives
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-ethyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-9-8(6-10)5-4-7(2)11-9/h4-5H,3H2,1-2H3 |
InChIキー |
RHPFWXJLVQVIAP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)C)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)








![2-(2,2,3-Trimethylcyclopent-3-enylmethyl)-[1,3]dioxolane](/img/structure/B8439009.png)

